molecular formula C11H10ClFO2 B7876647 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid

Cat. No.: B7876647
M. Wt: 228.65 g/mol
InChI Key: YFQUMKGMXGMINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid is a bicyclic aromatic carboxylic acid characterized by a cyclobutane ring fused to a substituted phenyl group.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO2/c12-9-6-7(13)2-3-8(9)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQUMKGMXGMINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This method involves the acylation of 2-chloro-4-fluorobenzene with cyclobutanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Suzuki-Miyaura Coupling: This cross-coupling reaction involves the reaction of 2-chloro-4-fluorophenylboronic acid with cyclobutanecarboxylic acid under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can occur at the chloro and fluoro positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as hydroxide (OH-) and amine (NH3) under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of biological systems and as a tool in biochemical assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid exerts its effects depends on its specific application

Comparison with Similar Compounds

1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic Acid

  • Structural Differences : Replaces the cyclobutane ring with a cyclohexane ring, reducing ring strain and altering conformational flexibility.
  • Physical Properties :
    • Molecular Weight: 256.69 g/mol
    • CAS RN: 214263-02-2
    • Price: JPY 19,600 per 1 g .
  • Implications: The larger cyclohexane ring likely enhances solubility in non-polar solvents compared to the cyclobutane analog. Reduced ring strain may improve thermal stability.

1-(4-Chlorophenyl)cyclobutanecarboxylic Acid

  • Structural Differences : Lacks the 4-fluoro substituent, simplifying the electronic profile.
  • Physical Properties :
    • Molecular Weight: 210.65 g/mol
    • CAS RN: 50921-39-6
    • Melting Point: 80–82°C
    • Price: JPY 4,800 per 5 g .

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile

  • Structural Differences : Features a cyclopentane ring and a nitrile group instead of a carboxylic acid.
  • Physical Properties :
    • Molecular Weight: 223.67 g/mol
    • CAS RN: 214262-94-9
    • Price: JPY 20,200 per 5 g .

1-(2-Chloro-4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

  • Structural Differences : Pyrazole core instead of cyclobutane, with additional trifluoromethyl substitution.
  • Synthesis Context : Used in a patent for coupling with amines, highlighting its role as a pharmacophore in drug discovery .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS RN Price (JPY)
1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic Acid Cyclobutane 2-Cl, 4-F, COOH Not explicitly listed N/A N/A
1-(2-Chloro-4-fluorophenyl)cyclohexanecarboxylic Acid Cyclohexane 2-Cl, 4-F, COOH 256.69 214263-02-2 19,600/1g
1-(4-Chlorophenyl)cyclobutanecarboxylic Acid Cyclobutane 4-Cl, COOH 210.65 50921-39-6 4,800/5g
1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile Cyclopentane 2-Cl, 6-F, CN 223.67 214262-94-9 20,200/5g

Research Findings and Implications

  • Ring Size Effects : Cyclobutane’s strain increases reactivity but may reduce stability compared to cyclohexane or cyclopentane derivatives .
  • Substituent Positioning: The 2-chloro-4-fluoro pattern in the phenyl group creates a distinct electronic environment, enhancing dipole interactions compared to mono-substituted analogs like 1-(4-chlorophenyl)cyclobutanecarboxylic acid .
  • Functional Group Impact : Carboxylic acids (e.g., in cyclohexane/cyclobutane derivatives) are suited for salt formation or coordination chemistry, while nitriles (e.g., cyclopentane-carbonitrile) enable click chemistry or bioisosterism .

Biological Activity

1-(2-Chloro-4-fluorophenyl)cyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C11_{11}H10_{10}ClF O2_2. The compound features a cyclobutane ring substituted with a 2-chloro-4-fluorophenyl group and a carboxylic acid functional group.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects : Studies suggest that the compound may modulate inflammatory pathways, potentially impacting conditions like arthritis and other inflammatory diseases.
  • Antitumor Activity : Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines.
  • Ion Channel Modulation : It has been observed to affect the activity of transient receptor potential (TRP) channels, particularly TRPA1, which plays a role in pain perception and inflammatory responses.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • TRP Channel Interaction : The compound's interaction with TRPA1 suggests a potential pathway for analgesic effects. TRPA1 is activated by noxious stimuli and mediates pain sensation.
  • Inhibition of Pro-inflammatory Cytokines : It may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation.

Case Studies

  • Antitumor Activity : In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the micromolar range, indicating significant potency against these cell lines.
  • Inflammation Model : In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntitumorInhibition of MCF-7 and A549 cell lines
Anti-inflammatoryReduced paw edema in mouse model
Ion Channel ModulationInteraction with TRPA1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.